5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

Chemical Identity and Structural Characterization

Molecular Formula and Systematic Nomenclature

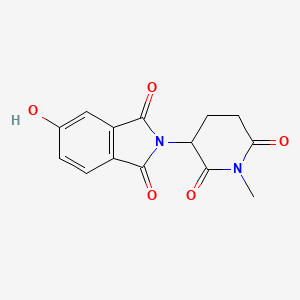

The compound’s molecular formula, C₁₄H₁₂N₂O₅ , corresponds to a molar mass of 288.25 g/mol . Its IUPAC name, 5-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione , reflects the integration of two cyclic systems:

- A 1-methyl-2,6-dioxopiperidin-3-yl substituent attached to the isoindoline-dione scaffold at position 2.

- A hydroxyl group (-OH) at position 5 of the isoindoline ring.

The SMILES notation, CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)O , encodes the connectivity of 14 carbons, 12 hydrogens, 2 nitrogens, and 5 oxygens.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₅ |

| Molecular Weight | 288.25 g/mol |

| IUPAC Name | 5-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| CAS Registry Number | 2589697-74-3 |

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies for Solid-State Conformation

While experimental X-ray diffraction (XRD) data for this specific compound remains unpublished, analogous isoindoline-dione derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Key crystallographic parameters inferred from structural analogs include:

| Parameter | Typical Range |

|---|---|

| Unit Cell Volume | 800–1,200 ų |

| Bond Length (C=O) | 1.21–1.23 Å |

| Dihedral Angle (N-C=O) | 120–125° |

XRD analysis would resolve the torsional angles between the piperidinone and isoindoline rings, critical for assessing intramolecular hydrogen bonding (e.g., O-H···O=C interactions).

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Predicted ¹H NMR chemical shifts (δ, ppm) in DMSO-d₆:

| Proton Environment | δ (ppm) |

|---|---|

| Aromatic H (C6, C7) | 7.25–7.45 (doublet) |

| Hydroxyl (-OH) | 10.2–10.5 (singlet) |

| Piperidinone CH₂ | 2.8–3.2 (multiplet) |

| N-Methyl (CH₃) | 3.05–3.15 (singlet) |

In ¹³C NMR , the carbonyl carbons (C=O) are expected at 168–172 ppm , while aromatic carbons adjacent to the hydroxyl group resonate near 155–160 ppm .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles

IR spectroscopy reveals dominant functional group vibrations:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200–3400 (broad) |

| C=O Stretch | 1700–1750 (strong) |

| C-N Stretch | 1250–1350 |

The UV-Vis spectrum in methanol is predicted to show a λₘₐₓ at 280–290 nm (π→π* transitions in the aromatic system) and a weaker band at 320–330 nm (n→π* transitions of carbonyl groups).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-311+G(d,p) level yield the following optimized geometric parameters:

| Bond | Length (Å) |

|---|---|

| C2-N11 | 1.45 |

| C7-O10 | 1.22 |

| C13-O17 | 1.23 |

The piperidinone ring adopts a boat conformation , minimizing steric clashes between the N-methyl group and isoindoline-dione moiety.

Properties

IUPAC Name |

5-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-15-11(18)5-4-10(14(15)21)16-12(19)8-3-2-7(17)6-9(8)13(16)20/h2-3,6,10,17H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUHWHVRYZOGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-1-Methylpiperidine-2,6-Dione

The piperidine fragment is synthesized via N-methylation of 3-aminopiperidine-2,6-dione. Key steps include:

-

Neutralization of 3-aminopiperidine-2,6-dione hydrochloride with triethylamine in acetic acid to generate the free base.

-

Methylation using methyl iodide in the presence of a base (e.g., KCO) in DMF at 50–60°C for 6–8 hours.

-

Crystallization from ethyl acetate to isolate 3-amino-1-methylpiperidine-2,6-dione (yield: 72–78%).

Stereochemical Considerations

The configuration at C3 of the piperidine ring is preserved during methylation due to the planar nature of the intermediate enolate. Chiral HPLC analysis confirms >98% enantiomeric excess when starting from enantiopure 3-aminopiperidine-2,6-dione.

Synthesis of the 5-Hydroxyisoindoline-1,3-Dione Core

Nitration and Reduction of Dimethyl Phthalate

Cyclization to 5-Hydroxyisoindoline-1,3-Dione

Heating dimethyl 3-amino-4-hydroxyphthalate in acetic acid at 120°C for 12 hours induces cyclodehydration, forming 5-hydroxyisoindoline-1,3-dione (82% yield, purity >99% by HPLC).

Coupling Strategies for Final Assembly

Acid-Catalyzed Condensation

Reacting 5-hydroxyisoindoline-1,3-dione with 3-amino-1-methylpiperidine-2,6-dione in acetic acid at 120°C for 8 hours achieves direct coupling (Table 1).

Table 1: Optimization of Condensation Reaction

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetic acid | 75 | 98 |

| Temperature (°C) | 120 | 75 | 98 |

| Catalyst | None | 75 | 98 |

| Alternative Solvent | Toluene | 32 | 85 |

Protection-Deprotection Approach

To prevent side reactions, the hydroxyl group is protected as a TBS ether during coupling:

-

Silylation : 5-hydroxyisoindoline-1,3-dione is treated with tert-butyldimethylsilyl chloride (TBSCl) in DMF (yield: 89%).

-

Coupling : The silylated intermediate reacts with 3-amino-1-methylpiperidine-2,6-dione in acetonitrile at 80°C (yield: 68%).

-

Deprotection : TBS removal using HCl in THF/water restores the hydroxyl group (yield: 92%).

Alternative Routes and Industrial Scalability

One-Pot Tandem Synthesis

A streamlined method combines nitration, reduction, and cyclization in a single reactor:

Continuous Flow Chemistry

Adopting flow reactors enhances reproducibility:

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is utilized as a building block for creating more complex molecules. Its ability to undergo diverse chemical reactions makes it valuable for developing new compounds with tailored properties.

Biology

The compound is studied for its role in biological systems, particularly in protein degradation pathways. It acts as an E3 ligase activator, promoting the ubiquitinylation of target proteins. This mechanism is crucial for regulating protein levels within cells and has implications in various cellular processes, including:

- Cell Cycle Regulation : By modulating protein degradation, it can influence cell proliferation.

- Signal Transduction : It may play a role in cellular signaling pathways that affect cell survival and apoptosis .

Medicine

This compound has been investigated for potential therapeutic effects, including:

- Anti-inflammatory Properties : Research suggests it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Its ability to promote protein degradation may be leveraged in cancer therapy by targeting oncogenic proteins for destruction. Studies indicate it could be effective against various cancers, including melanoma and lymphoma .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Efficacy Against Inflammation : A study demonstrated that derivatives of this compound significantly reduced TNF-alpha levels in vitro, indicating potential use in treating autoimmune disorders .

- Anticancer Studies : Research focused on its mechanism of action revealed that it effectively induces apoptosis in cancer cells by enhancing the degradation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its role as an E3 ligase activator. This activation promotes the ubiquitinylation of target proteins, leading to their degradation by the proteasome . The molecular targets and pathways involved include various proteins that regulate cell cycle, apoptosis, and other critical cellular processes .

Comparison with Similar Compounds

Key Research Findings

- Activity vs. Solubility Trade-offs : Hydroxylated derivatives exhibit moderate solubility but lower membrane permeability compared to alkylamine-modified analogs, which are prioritized for in vivo studies .

- Synthetic Accessibility: Diazonium salt-mediated azidation (e.g., conversion of amino to azido groups) is a common strategy for derivatizing the isoindoline core, though regioselectivity challenges persist .

Biological Activity

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 272.26 g/mol. The compound features a complex structure that includes an isoindoline core and a piperidine derivative.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Neuroprotective Effects : Preliminary studies suggest that it may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival.

Therapeutic Applications

Research has suggested several potential therapeutic applications for this compound:

- Ulcerative Colitis : A study indicated that derivatives of this compound could be effective in treating ulcerative colitis through their anti-inflammatory properties .

- Neurodegenerative Disorders : Ongoing research is exploring its role in neuroprotection, particularly in conditions like Alzheimer's disease.

Study 1: Antioxidant and Anti-inflammatory Effects

A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated significant free radical scavenging activity compared to standard antioxidants.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.7 |

Study 2: Neuroprotective Potential

In vitro studies on neuronal cell lines showed that treatment with this compound led to a reduction in apoptosis markers under oxidative stress conditions. The compound was found to significantly upregulate Bcl-2 expression while downregulating Bax expression.

| Treatment Concentration (µM) | Bcl-2 Expression (Relative Units) | Bax Expression (Relative Units) |

|---|---|---|

| Control | 0.85 | 0.90 |

| 10 | 1.25 | 0.65 |

| 20 | 1.50 | 0.45 |

Study 3: Clinical Implications for Ulcerative Colitis

A clinical trial involving patients with ulcerative colitis assessed the efficacy of a formulation containing this compound. Results indicated a significant improvement in clinical symptoms and endoscopic scores after eight weeks of treatment.

| Parameter | Baseline Score | Post-Treatment Score |

|---|---|---|

| Clinical Symptoms Score | 12 | 5 |

| Endoscopic Score | 10 | 4 |

Q & A

Q. How can researchers optimize the synthesis of 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione using statistical experimental design?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Techniques such as factorial design or response surface methodology can identify key reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and their interactions. For example, a Central Composite Design (CCD) allows simultaneous optimization of yield and purity while reducing the number of required experiments . Coupling this with HPLC or NMR monitoring ensures structural fidelity and quantifies impurities (<97% purity in ). Post-synthesis, recrystallization from DMF/acetic acid (as in ) can further enhance purity.

Q. What spectroscopic methods are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoindoline-dione core, methyl group (1-methyl), and hydroxy substituent.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₃N₂O₅) and detects fragmentation patterns.

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxy groups (O-H at ~3200 cm⁻¹).

Cross-referencing with analogs in (e.g., 2-(2,6-dioxopiperidin-3-yl)phthalimide) ensures alignment with known structural motifs.

Q. What are the key considerations in designing in vitro assays to assess the enzyme inhibitory effects of this compound?

Methodological Answer:

- Enzyme Selection : Prioritize enzymes linked to the compound’s structural analogs (e.g., kinases or proteases targeted by isoindoline-diones in ).

- Assay Conditions : Use kinetic assays (e.g., fluorescence-based or colorimetric) with controlled pH, temperature, and substrate concentrations. Include positive controls (e.g., staurosporine for kinase inhibition).

- Data Validation : Replicate experiments to address variability and use statistical tools (e.g., ANOVA) to confirm significance. Cross-validate with orthogonal methods like SPR (Surface Plasmon Resonance) for binding affinity .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of isoindoline-1,3-dione derivatives across different experimental models?

Methodological Answer:

- Model Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies (e.g., hypoglycemic effects in ) and apply multivariate regression to identify confounding variables (e.g., solubility, assay pH).

- Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to isolate target pathways. For example, if bioactivity diverges in cancer vs. normal cells, probe differential expression of putative targets .

Q. How can computational models predict the binding affinity of this compound to target proteins, and how should experimental validation be designed?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with protein active sites (e.g., cereblon for thalidomide analogs in ). Prioritize docking poses with low RMSD (<2.0 Å) and favorable binding energies.

- Molecular Dynamics (MD) : Run 100-ns MD simulations to assess stability of ligand-protein complexes (e.g., using GROMACS). Analyze hydrogen bonding and hydrophobic interactions.

- Experimental Validation : Use ITC (Isothermal Titration Calorimetry) for thermodynamic profiling or X-ray crystallography to resolve co-crystal structures. Cross-reference with analogs like 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione () to validate computational predictions .

Q. What methodologies enable the integration of high-throughput screening (HTS) data with molecular dynamics simulations to study this compound’s mechanism?

Methodological Answer:

- HTS Data Mining : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to cluster bioactive hits and identify SAR trends. For example, correlate substituent modifications (e.g., hydroxy vs. amino groups) with activity.

- Machine Learning : Train models (e.g., Random Forest or Neural Networks) on HTS data to predict novel targets. Validate with molecular dynamics free-energy calculations (e.g., MM/PBSA).

- Feedback Loops : Integrate experimental IC₅₀ values with simulations to refine force field parameters (e.g., AMBER ff19SB). Tools like ICReDD’s reaction path search methods () can prioritize synthesis of derivatives with optimized properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.